Fluroxene
Description
Structural and Molecular Characterization
Molecular Formula and Isotopic Composition
Fluroxene’s molecular formula, C₄H₅F₃O , corresponds to a molar mass of 126.08 g/mol (average) and an exact mass of 126.0292 g/mol . Isotopic composition analysis reveals the following dominant species:
IUPAC Nomenclature and Synonyms
The IUPAC name for this compound is (2,2,2-trifluoroethoxy)ethene , reflecting its vinyl ether backbone substituted with a trifluoroethyl group . Common synonyms include:
- 2,2,2-Trifluoroethyl vinyl ether
- Fluoromar (proprietary name)
- Ethene, (2,2,2-trifluoroethoxy)-
- Flurossene (DCIT designation)
Regulatory identifiers include CAS 406-90-6 , EC 206-977-1 , and UNII FO7JHA3G03 .
2D/3D Conformational Analysis
The molecule adopts distinct conformations depending on phase:
- Vapor/Liquid Phases : Rotational isomerism arises from internal rotation around the CH₂–O–CH=CH₂ bond. Two primary conformers exist:
- Solid State : X-ray diffraction identifies two crystalline phases. The low-temperature phase favors the gauche conformation, while the high-temperature phase exhibits disorder between gauche and trans forms .
Computational studies (B3LYP/aug-cc-pVTZ) predict a planar vinyl ether moiety and tetrahedral geometry at the trifluoroethyl carbon .
Spectroscopic Data
Infrared (IR) Spectroscopy
Key IR absorptions (cm⁻¹) in the vapor phase :
| Bond Vibration | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| C–F stretch | 1120–1250 | Trifluoroethyl group |
| C=C stretch | 1645 | Vinyl ether |
| C–O–C asym. | 940 | Ether linkage |
The C=O stretch of its oxidation product, 2,2,2-trifluoroethyl formate, appears at 1690 cm⁻¹ .
Nuclear Magnetic Resonance (NMR)
- ¹⁹F NMR (96 MHz, CD₃OD): Single peak at δ −73.5 ppm , reflecting equivalence of all three fluorine atoms .
- ¹H NMR (300 MHz, CDCl₃):
Mass Spectrometry
Electron ionization (70 eV) yields characteristic fragments:
Rotational Isomerism and Conformational Dynamics
This compound’s rotational barrier between gauche and trans conformers is ~8 kJ/mol , as determined by variable-temperature IR spectroscopy . Key dynamics include:
- Vapor Phase : Rapid interconversion at room temperature, with a relaxation time of 1.1 × 10⁻³ s⁻¹ .
- Matrix Isolation (N₂) : UV irradiation induces cis → trans isomerization via H-tunneling, with a rate constant <10⁻⁴ s⁻¹ .
Atmospheric oxidation studies reveal that OH radical attack preferentially occurs at the vinyl group , leading to 2,2,2-trifluoroethyl formate as the sole product .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethenoxy-1,1,1-trifluoroethane | |
|---|---|---|
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InChI |
InChI=1S/C4H5F3O/c1-2-8-3-4(5,6)7/h2H,1,3H2 | |
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InChI Key |
DLEGDLSLRSOURQ-UHFFFAOYSA-N | |
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Canonical SMILES |
C=COCC(F)(F)F | |
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Molecular Formula |
CF3CH2OCH=CH2, C4H5F3O | |
| Record name | FLUOROXENE | |
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DSSTOX Substance ID |
DTXSID5059957 | |
| Record name | (2,2,2-Trifluoroethoxy)ethene | |
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Molecular Weight |
126.08 g/mol | |
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Physical Description |
Volatile Liquid. Bp: 43 °C. Density: 1.14 g cm-3. Formerly used as an inhalation anesthetic., Liquid. (inhalation anesthetic); Note: A gas above 109 degrees F; [NIOSH] | |
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Boiling Point |
109 °F at 760 mmHg (NIOSH, 2023) | |
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Density |
1.14 (NIOSH, 2023) - Denser than water; will sink | |
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Vapor Pressure |
286 mmHg (NIOSH, 2023), 286.0 [mmHg] | |
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CAS No. |
406-90-6 | |
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Preparation Methods
Isotopic Fluorine-18 Labeling via ¹⁸F-for-¹⁹F Exchange
The primary synthetic route for this compound involves isotopic exchange, enabling the incorporation of fluorine-18 for positron emission tomography (PET) imaging applications. This method, developed by researchers at the National Institutes of Health, leverages the reactivity of the trifluoromethyl group adjacent to an electron-withdrawing substituent.
Reaction Conditions and Mechanism
-
Substrate : this compound (CF₃CH₂OCH=CH₂)
-
Reagent : [¹⁸F]Fluoride in dimethyl sulfoxide (DMSO)
-
Temperature : 125°C
-
Duration : 15 minutes
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Yield : 25% fluorine-18 incorporation
The reaction proceeds through a carbanion transition state stabilized by the strong inductive effect of the CF₃ group and the electron-withdrawing vinyl ether oxygen. Base-mediated deprotonation at the α-carbon generates a resonance-stabilized intermediate, facilitating isotopic exchange (Figure 1).
Table 1: Comparative Synthesis Data for Fluorinated Anesthetics
| Compound | ¹⁸F Incorporation (%) | Radiochemical Purity (%) |
|---|---|---|
| This compound | 25 | 99 |
| Isoflurane | 97 | 99 |
| Sevoflurane | 98 | 99 |
| Halothane | 98 | 95 |
Data sourced from isotopic exchange studies.
Formulation and Preparation for Biological Studies
Stock Solution Preparation
This compound’s limited aqueous solubility necessitates specialized stock solutions for in vivo experimentation. GlpBio’s protocol outlines a standardized approach:
Table 2: Stock Solution Preparation Guidelines
| Mass (mg) | 1 mM (mL) | 5 mM (mL) | 10 mM (mL) |
|---|---|---|---|
| 1 | 7.9315 | 1.5863 | 0.7931 |
| 5 | 39.6574 | 7.9315 | 3.9657 |
| 10 | 79.3147 | 15.8629 | 7.9315 |
In Vivo Formulation Protocol
For animal studies, this compound is prepared as a clear solution using the following sequential steps:
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DMSO Master Liquid : Dissolve the compound in DMSO to achieve a concentration of 10–50 mg/mL.
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PEG300 Addition : Mix with polyethylene glycol 300 (PEG300) to enhance solubility.
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Tween 80 Incorporation : Add polysorbate 80 (Tween 80) to stabilize the emulsion.
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Aqueous Dilution : Gradually introduce double-distilled water (ddH₂O) under vortexing to finalize the formulation.
Critical Considerations :
-
Clarity must be verified after each solvent addition.
-
Physical methods (e.g., sonication) are recommended to prevent precipitation.
Mechanistic Insights and Challenges
Carbanion Stability in Isotopic Exchange
The success of the ¹⁸F labeling reaction hinges on the stability of the carbanion intermediate. Quantum mechanical calculations suggest that the CF₃ group lowers the pKa of the α-hydrogen by approximately 5 units compared to non-fluorinated analogs, enabling base-mediated deprotonation under mild conditions. However, competing side reactions—such as β-elimination or polymerization of the vinyl ether—can reduce yields, necessitating precise temperature control.
Solvent and Temperature Optimization
Early attempts to synthesize this compound in non-polar solvents (e.g., toluene) resulted in <5% yields due to poor fluoride ion solubility. Switching to polar aprotic solvents like DMSO improved reaction efficiency by stabilizing ionic intermediates. Elevated temperatures (>100°C) were critical to overcome kinetic barriers but risked decomposition, mandating a balance between reactivity and stability.
Applications and Research Implications
Radiopharmaceutical Development
This compound’s compatibility with fluorine-18 labeling positions it as a potential PET tracer for studying anesthetic distribution in neural tissues. Preliminary rodent studies demonstrate rapid blood-brain barrier penetration and reversible binding to GABAₐ receptors, mirroring the pharmacokinetics of clinical anesthetics.
Chemical Reactions Analysis
Fluroxene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form trifluoroethanol and acetaldehyde.
Polymerization: In the presence of light, this compound may polymerize, leading to the formation of various polymeric products.
Decomposition: This compound can decompose into trifluoroethanol and acetaldehyde, especially in the presence of light.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and catalysts such as palladium on carbon. The major products formed from these reactions are trifluoroethanol and acetaldehyde .
Scientific Research Applications
Pharmacological Properties
Fluroxene is primarily known for its anesthetic properties. It was initially introduced for clinical use in the 1950s due to its rapid induction and recovery times compared to other anesthetics. However, it was eventually withdrawn due to concerns regarding its flammability and organ toxicity.
Key Characteristics
- Chemical Structure : this compound consists of a trifluoroethyl group attached to a vinyl ether, which influences its pharmacokinetics and metabolism.
- Anesthetic Effects : It provides rapid induction of anesthesia and quick recovery, making it suitable for short surgical procedures .
- Metabolism : this compound is metabolized to 2,2,2-trifluoroethanol and trifluoroacetic acid, with the latter being less toxic in humans compared to other species like rodents .
Metabolic Pathways and Toxicity
This compound's metabolism involves complex interactions with cytochrome P-450 enzymes. Research indicates that while this compound is non-toxic to humans, it can be fatal to several experimental animals due to the production of toxic metabolites like trifluoroethanol . The differential toxicity observed across species is attributed to variations in metabolic pathways and the extent of glutathione depletion following exposure .
Metabolic Products
- Trifluoroethanol (TFE) : Highly toxic in certain species; responsible for significant adverse effects.
- Trifluoroacetic Acid (TFAA) : Less toxic; predominant metabolite in humans which correlates with lower toxicity levels .
Case Studies
- Anesthesia Monitoring : A study involving a 2-year-old patient undergoing endoscopy demonstrated the utility of EEG monitoring during anesthesia with this compound. The patient exhibited specific EEG signatures correlating with drug administration, highlighting this compound's role in clinical settings .
- Hepatic Effects : Research on male Wistar rats showed that acute this compound treatment decreased hepatic cytochrome P-450 levels while increasing δ-aminolevulinate synthase activity. This suggests potential applications in studying hepatic function and porphyrin metabolism .
- Neuropharmacology : Investigations into this compound's effects on brain activity have opened discussions about its role in neuropharmacology, particularly regarding EEG patterns during anesthesia induction and maintenance .
Comparative Analysis of this compound
The following table summarizes key aspects of this compound compared to other anesthetics:
| Property | This compound | Halothane | Isoflurane |
|---|---|---|---|
| Induction Speed | Rapid | Moderate | Rapid |
| Recovery Time | Quick | Slow | Moderate |
| Flammability | Yes (at high concentrations) | Yes | No |
| Toxicity | Species-dependent | Moderate | Low |
| Metabolites | TFE, TFAA | Trichloroacetic acid | Desflurane |
Mechanism of Action
Fluroxene exerts its anesthetic effects by modulating the activity of the gamma-aminobutyric acid (GABA) receptor, a major inhibitory neurotransmitter in the central nervous system. By enhancing the activity of GABA at its receptor, this compound increases the inhibitory effects on neuronal activity, leading to sedation and anesthesia . The primary molecular targets involved are the GABA receptors, and the pathways include the inhibition of neuronal excitability .
Comparison with Similar Compounds
Comparison with Similar Fluorinated Anesthetics
Fluroxene belongs to the class of halogenated ethers, alongside halothane , isoflurane , and sevoflurane . These agents share fluorinated structures but differ in pharmacokinetics, safety, and clinical applications.
Chemical and Physical Properties
| Compound | Molecular Formula | Boiling Point (°C) | Key Structural Features |
|---|---|---|---|
| This compound | C₄H₅F₃O | 43.0 | Vinyl ether linked to trifluoroethyl group |
| Halothane | C₂HBrClF₃ | 50.2 | Bromine and chlorine substituents |
| Isoflurane | C₃H₂ClF₅O | 48.5 | Chlorine and difluoromethoxy groups |
| Sevoflurane | C₄H₃F₇O | 58.6 | Fluoromethyl and trifluoromethyl groups |
Key Differences :
- This compound’s vinyl ether structure confers higher flammability compared to non-ether halogenated agents .
- Halothane contains bromine, linked to rare but severe hepatotoxicity .
- Sevoflurane’s stability minimizes degradation to toxic metabolites (e.g., compound A in rats) .
Pharmacokinetics and Efficacy
Clinical Efficacy :
- In neurosurgery, 4% this compound increased intracranial pressure (ICP) by 16 mmHg, less than halothane’s 20 mmHg increase. However, severe hypertension occurred in some patients .
- This compound preserved cerebral perfusion pressure better than halothane (−20 mmHg vs. −41 mmHg) under hyperventilation .
Cardiovascular Effects :
- This compound 9% increased cardiac output (+11%) and heart rate (+9%) but reduced systemic vascular resistance (−14%) when combined with nitrous oxide .
Biological Activity
Fluroxene, chemically known as 2,2,2-trifluoroethyl vinyl ether, was introduced as an inhalational anesthetic in the 1960s. Despite its initial popularity due to rapid induction and recovery times, it was withdrawn from clinical use in 1974 due to significant toxicity concerns. This article provides a comprehensive examination of the biological activity of this compound, focusing on its metabolism, toxicity, and the implications of its use in various species.
Metabolism of this compound
This compound undergoes complex metabolic pathways that significantly influence its biological activity and toxicity. The primary metabolites include trifluoroethanol (TFE) and trifluoroacetic acid (TFAA), which are generated through the oxidative metabolism of the trifluoroethyl moiety.
Metabolic Pathways
- Cytochrome P-450 Interaction : this compound is metabolized primarily by cytochrome P-450 enzymes. The vinyl moiety of this compound disrupts heme groups in cytochrome P-450 during its metabolism, leading to toxic effects in various species .
- Species-Specific Metabolism : The ratio of TFAA to TFE varies across species, correlating with toxicity levels. For instance:
Table 1: Metabolite Ratios Across Species
| Species | Major Metabolite | Toxicity Level |
|---|---|---|
| Rodents | TFE | High |
| Dogs | TFE | High |
| Humans | TFAA | Low |
| Monkeys | TFAA | Low |
Toxicity Profile
This compound's toxicity has been extensively studied, revealing significant differences in effects based on species and metabolic pathways.
Acute Toxicity
- Experimental Animals : Studies have shown that this compound is fatal to many experimental animals due to its metabolites .
- Human Safety : In contrast, this compound is considered nontoxic to humans when used appropriately. However, the exact fate of one-third of administered this compound remains unknown .
Mechanisms of Toxicity
- Glutathione Depletion : this compound exposure leads to significant depletion of glutathione levels in susceptible species, contributing to its toxic effects .
- Drug Interactions : The toxicity can be exacerbated by other drugs that influence cytochrome P-450 activity or ethanol metabolism .
Case Studies
Several case studies highlight the clinical implications and safety concerns associated with this compound use.
Case Study 1: Anesthetic Hypersensitivity
In a controlled series involving children with mitochondrial disease undergoing surgery, this compound was noted for its rapid induction but raised concerns regarding hypersensitivity reactions in susceptible populations .
Case Study 2: EEG Monitoring During Anesthesia
A clinical case involving EEG monitoring during procedures demonstrated that while this compound could provide adequate anesthesia, careful monitoring was necessary due to potential variations in patient responses .
Q & A
Basic: What are the key chemical properties of fluroxene that influence experimental design in neuropharmacology studies?
This compound’s flammability (4.0–4.5% in dry oxygen) and minimum alveolar concentration (3.4%) are critical for designing safe in vivo studies . Methodologically, researchers should:
- Use gas chromatography to monitor real-time concentration in closed-circuit anesthesia systems .
- Apply the PICOT framework (Population: animal/human models; Intervention: this compound dosage; Comparison: halothane/other anesthetics; Outcome: intracranial pressure changes; Time: acute vs. prolonged exposure) to structure hypotheses .
Basic: How can researchers investigate this compound’s metabolic pathways and their implications for toxicity?
This compound’s metabolite, trifluoroacetic acid, induces delayed-type hypersensitivity via hapten-carrier complexes . Methodological approaches include:
- In vitro models : Incubate this compound with liver microsomes to identify phase I/II metabolites.
- Analytical techniques : Use 19F-NMR or LC-MS to trace metabolite-protein adducts .
- Immune assays : Measure T-cell proliferation in mice sensitized with trifluoroacetic acid–serum albumin conjugates .
Advanced: How should researchers address contradictory data on this compound’s impact on intracranial pressure (ICP)?
While average ICP increased by 16 mmHg under this compound (vs. 20 mmHg with halothane), two patients exhibited severe hypertension . To resolve contradictions:
- Conduct stratified analysis by patient subgroups (e.g., preexisting hypertension, tumor type).
- Use cerebral perfusion pressure (CPP) monitoring to differentiate hemodynamic vs. direct cerebrovascular effects .
- Cross-validate findings with animal models (e.g., rats with induced intracranial lesions) under controlled ventilation .
Advanced: What advanced imaging methodologies enable precise tracking of this compound-host interactions in vivo?
The 19F-GEST (Chemical Exchange Saturation Transfer) technique allows simultaneous mapping of this compound bound to hosts H1 and H2 in vivo . Key steps:
- Saturate free this compound at ±1.6 ppm and ±2.2 ppm to isolate host-specific signals.
- Validate with phantom studies (e.g., aqueous solutions of H1/H2 mixtures) .
- Combine with 1H-MRI for anatomical co-registration in murine models .
Advanced: How can researchers elucidate this compound’s role in immune-mediated hepatotoxicity?
Hypotheses include genetic metabolic errors or autoimmune responses triggered by trifluoroacetic acid . Methodological strategies:
- Genome-wide association studies (GWAS) : Identify polymorphisms in CYP2E1 (this compound-metabolizing enzyme) among patients with postoperative hepatitis.
- Flow cytometry : Quantify CD4+/CD8+ T cells in liver biopsies from sensitized guinea pigs .
- Adoptive transfer experiments : Transfer lymphocytes from sensitized animals to naïve hosts to test immune-mediated damage .
Basic: What experimental protocols ensure reproducibility in this compound studies?
- Detailed Supplemental Materials : Include gas chromatography settings, animal anesthesia protocols, and raw 19F-GEST spectra .
- Blinding : Randomize treatment groups and conceal this compound concentrations during data analysis .
- Negative controls : Use nitrous oxide-oxygen mixtures without this compound to baseline ICP/CPP measurements .
Advanced: How should researchers resolve discrepancies in flammability thresholds reported across studies?
Miller et al. reported flammability at 7.5% in closed-circuit systems, while Patterson et al. observed 4.0–4.5% in dry oxygen . To reconcile:
- Replicate experiments under identical humidity/temperature conditions.
- Use infrared spectroscopy to quantify water vapor’s inhibitory effect on combustion .
- Publish raw flammability data and experimental parameters in open-access repositories .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
